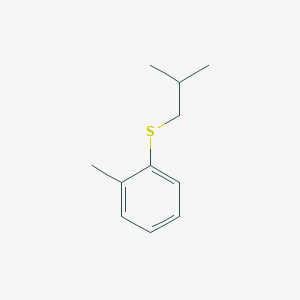

Sulfide, isobutyl o-tolyl

Description

Current Research Landscape of Organosulfur Compounds in Synthetic Organic Chemistry

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are integral to numerous areas of chemical research. wikipedia.org They are found in essential amino acids like cysteine and methionine, and form the core of many pharmaceuticals, including penicillin and sulfa drugs. wikipedia.orgbritannica.com The versatility of the sulfur atom, with its various oxidation states and bonding patterns, allows for a rich and diverse chemistry.

Modern synthetic organic chemistry heavily relies on organosulfur compounds as reagents, intermediates, and building blocks for creating complex molecules. jst.go.jpyoutube.com Researchers are actively developing new methods for the synthesis of these compounds, with a focus on efficiency, selectivity, and sustainability. acs.orgmdpi.comresearchgate.net These efforts aim to provide more effective tools for drug discovery, the development of advanced materials, and the synthesis of natural products. nih.gov

Academic Significance of Alkyl Aryl Sulfides as a Molecular Class

Within the broad family of organosulfur compounds, alkyl aryl sulfides, also known as alkyl aryl thioethers, represent a significant and widely studied molecular class. nih.gov These compounds feature a sulfur atom bonded to both an alkyl group and an aryl group. This structural motif is present in many biologically active molecules and functional materials. mdpi.comnih.gov

The academic significance of alkyl aryl sulfides stems from their utility in a variety of chemical transformations. The sulfur atom can be readily oxidized to form sulfoxides and sulfones, which are themselves important functional groups. youtube.com Furthermore, the carbon-sulfur bond can be strategically cleaved or modified, providing a powerful tool for constructing new chemical bonds. chemrxiv.org The development of novel catalytic systems for the synthesis and transformation of alkyl aryl sulfides remains an active area of research, with the goal of creating more efficient and versatile synthetic methods. acs.orgorganic-chemistry.orgbohrium.com

Sulfide (B99878), isobutyl o-tolyl: A Case Study

Sulfide, isobutyl o-tolyl, serves as a representative example of an alkyl aryl thioether. While not as extensively studied as some other members of its class, its chemical properties and potential applications are of interest to the scientific community.

Chemical and Physical Properties

The fundamental properties of a chemical compound are crucial for its application in research and synthesis. The following table summarizes the key physical and chemical data for Sulfide, isobutyl o-tolyl.

| Property | Value |

| Molecular Formula | C11H16S |

| Molecular Weight | 180.31 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| CAS Number | 108554-67-2 |

Research Findings

The compound Sulfide, isobutyl o-tolyl has been identified in at least one study involving the chemical analysis of plant extracts. Specifically, it was detected during the gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic extract from the stem of Rubia cordifolia. rjptonline.orgresearchgate.net This finding suggests that the compound may occur naturally, although further research is needed to confirm its origin and biosynthetic pathway.

Another study mentions "Sulfide, isobutyl o-tolyl" in a list of compounds identified in an analysis, but the context does not provide further details on its synthesis or properties. boku.ac.at The limited publicly available research on this specific compound indicates that it is a relatively underexplored molecule.

Structure

3D Structure

Properties

CAS No. |

15561-00-9 |

|---|---|

Molecular Formula |

C11H16S |

Molecular Weight |

180.31 g/mol |

IUPAC Name |

1-methyl-2-(2-methylpropylsulfanyl)benzene |

InChI |

InChI=1S/C11H16S/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |

InChI Key |

JSFCLQCJAFPJOR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1SCC(C)C |

Canonical SMILES |

CC1=CC=CC=C1SCC(C)C |

Synonyms |

Isobutyl(o-tolyl) sulfide |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Isobutyl O Tolyl Sulfide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of organosulfur compounds. tandfonline.com

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of isobutyl o-tolyl sulfide (B99878). The C-S stretching vibrations in dialkyl sulfides typically appear in the region of 600-800 cm⁻¹. acs.orgscilit.com For isobutyl o-tolyl sulfide, specific bands corresponding to the aromatic and aliphatic moieties are also expected. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the isobutyl group appear in the 2850-2960 cm⁻¹ range. rsc.org The presence of the tolyl group introduces characteristic aromatic ring vibrations in the 1450-1600 cm⁻¹ region. rsc.org

Detailed analysis of the FT-IR spectrum allows for the identification of key structural features. For instance, the bending vibrations of the CH₂ and CH₃ groups in the isobutyl substituent give rise to distinct absorptions. The asymmetric and symmetric deformations of the methyl groups are typically found around 1465 cm⁻¹ and 1385 cm⁻¹, respectively.

Table 1: Characteristic FT-IR Vibrational Frequencies for Isobutyl o-Tolyl Sulfide Moieties

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (isobutyl) | Stretching | 2850-2960 |

| Aromatic C=C | Ring Stretching | 1450-1600 |

| CH₃ (isobutyl) | Asymmetric Bending | ~1465 |

| CH₃ (isobutyl) | Symmetric Bending | ~1385 |

| C-S | Stretching | 600-800 |

Note: The exact positions of the peaks can be influenced by the specific chemical environment and sample phase.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for observing the sulfur-carbon bonds. tandfonline.com The S-S bond vibrations in organic polysulfides are well-characterized in Raman spectra, and similarly, the C-S bond in sulfides gives a distinct Raman signal. tandfonline.com The C-S stretching vibration, which can be weak in the IR spectrum, often produces a more intense band in the Raman spectrum. pdf4pro.com The aromatic ring vibrations of the tolyl group also give rise to strong Raman scattering. analyzeiq.com The symmetric "breathing" mode of the benzene (B151609) ring, typically around 1000 cm⁻¹, is a characteristic feature.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of isobutyl o-tolyl sulfide, enabling a detailed structural characterization. pdf4pro.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, including isobutyl o-tolyl sulfide.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For isobutyl o-tolyl sulfide, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the tolyl group and the aliphatic protons of the isobutyl group.

The aromatic protons will typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The ortho, meta, and para protons of the tolyl group may exhibit complex splitting patterns depending on the substitution pattern and the electronic influence of the sulfide group. cdnsciencepub.comstackexchange.com The methyl protons of the tolyl group will appear as a singlet further upfield, typically around δ 2.3 ppm. rsc.org

The protons of the isobutyl group will resonate in the upfield region. The CH₂ group attached to the sulfur atom will be the most deshielded of the aliphatic protons, appearing as a doublet. The CH proton will be a multiplet due to coupling with the adjacent CH₂ and CH₃ protons. The two methyl groups of the isobutyl moiety will appear as a doublet. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for Isobutyl o-Tolyl Sulfide

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Aromatic (tolyl) | Multiplet | 7.0 - 7.5 |

| CH₃ (tolyl) | Singlet | ~2.3 |

| S-CH₂ (isobutyl) | Doublet | ~2.7 - 2.9 |

| CH (isobutyl) | Multiplet | ~1.8 - 2.0 |

| CH₃ (isobutyl) | Doublet | ~0.9 - 1.1 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific isomer.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. masterorganicchemistry.com Each unique carbon atom in isobutyl o-tolyl sulfide will give a distinct signal. The aromatic carbons of the tolyl group will resonate in the downfield region (δ 125-140 ppm). The carbon atom attached to the sulfur (ipso-carbon) will have a specific chemical shift influenced by the sulfur atom. tue.nl

The aliphatic carbons of the isobutyl group will appear in the upfield region (δ 20-40 ppm). The CH₂ carbon bonded to the sulfur will be the most downfield of the aliphatic signals, followed by the CH carbon, and finally the CH₃ carbons. spectrabase.com

Table 3: Predicted ¹³C NMR Chemical Shifts for Isobutyl o-Tolyl Sulfide

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Aromatic (C-S) | ~135-140 |

| Aromatic (other) | ~125-130 |

| S-CH₂ (isobutyl) | ~35-40 |

| CH (isobutyl) | ~28-32 |

| CH₃ (tolyl) | ~20-22 |

| CH₃ (isobutyl) | ~21-23 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific isomer.

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, advanced NMR techniques are employed. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable. A COSY spectrum reveals proton-proton coupling relationships, allowing for the tracing of the connectivity within the isobutyl group and the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

Solid-state NMR (ssNMR) can be utilized to study the structure and dynamics of isobutyl o-tolyl sulfide and its derivatives in the solid phase. ubc.caacs.org This technique is particularly useful for analyzing crystalline materials or polymers incorporating this moiety, providing insights into intermolecular interactions and packing effects that are not observable in solution-state NMR. nih.govcore.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns upon ionization. For isobutyl o-tolyl sulfide (C₁₁H₁₆S), the molecular weight is 180.31 g/mol . In electron impact (EI) mass spectrometry, the molecule is expected to generate a molecular ion peak (M⁺) at m/z 180.

The fragmentation of alkyl aryl sulfides is well-documented and typically follows predictable pathways that provide valuable structural information. The primary fragmentation modes involve cleavage of the bonds adjacent to the sulfur atom.

Key Fragmentation Pathways:

α-Cleavage: This is often the dominant fragmentation process. For isobutyl o-tolyl sulfide, this involves the cleavage of the carbon-sulfur bond, leading to the loss of the isobutyl group as a radical (•C₄H₉) or a carbocation (C₄H₉⁺). This process would yield a prominent fragment ion corresponding to the o-tolylthio radical cation [CH₃C₆H₄S]⁺ at m/z 123.

Loss of an Alkene (McLafferty-type Rearrangement): A hydrogen atom from the γ-carbon of the isobutyl group can be transferred to the sulfur atom, followed by the elimination of a neutral isobutylene (B52900) molecule (C₄H₈). This rearrangement results in a radical cation at m/z 124, corresponding to [o-tolyl-SH]⁺•.

Cleavage of the Aryl-Sulfur Bond: The bond between the tolyl group and the sulfur atom can also cleave, leading to a fragment at m/z 91, which corresponds to the tropylium (B1234903) ion (C₇H₇⁺), a common and stable fragment in the mass spectra of tolyl-containing compounds.

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the [CH₃C₆H₄S]⁺ ion can lose a sulfur atom to yield the tolyl cation at m/z 91.

A summary of the expected key fragments in the mass spectrum of isobutyl o-tolyl sulfide is presented below.

| Ion Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [C₁₁H₁₆S]⁺• | 180 | Molecular Ion (M⁺•) |

| [CH₃C₆H₄SH]⁺• | 124 | McLafferty-type rearrangement product |

| [CH₃C₆H₄S]⁺ | 123 | Product of α-cleavage (loss of •C₄H₉) |

| [C₇H₇]⁺ | 91 | Tropylium ion (from cleavage of Ar-S bond) |

| [C₄H₉]⁺ | 57 | Isobutyl carbocation |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

While a specific crystal structure for isobutyl o-tolyl sulfide is not available in the current literature, analysis of related tolyl-sulfide derivatives provides insight into the expected structural features. For instance, X-ray diffraction studies on similar compounds, such as di-p-tolyl disulfide, reveal detailed conformational information.

In a hypothetical crystal structure of isobutyl o-tolyl sulfide, key parameters would include:

C-S Bond Lengths: The lengths of the C(aryl)-S and C(alkyl)-S bonds. The C(aryl)-S bond is expected to be shorter than the C(alkyl)-S bond due to the sp² hybridization of the aromatic carbon and potential partial double bond character.

C-S-C Bond Angle: The angle formed by the tolyl group, the sulfur atom, and the isobutyl group. This angle provides information about the steric and electronic environment around the sulfur atom.

Torsional Angles: These angles describe the conformation of the molecule, particularly the orientation of the isobutyl group relative to the plane of the tolyl ring.

Intermolecular Interactions: In the solid state, molecules are packed in a crystal lattice, stabilized by non-covalent interactions such as van der Waals forces and potentially weak C-H···π interactions.

The table below presents typical bond parameters observed in related organosulfur compounds, which can serve as a reference for what would be expected for isobutyl o-tolyl sulfide.

| Structural Parameter | Expected Value/Range | Reference Compound Example |

| C(aryl)-S Bond Length | 1.75 - 1.78 Å | [(p-tolyl₃As)AuCl] |

| C(alkyl)-S Bond Length | 1.80 - 1.85 Å | General alkyl sulfides |

| C-S-C Bond Angle | 100° - 105° | Di-p-tolyl Disulfides |

Other Spectroscopic Methods for Electronic and Structural Characterization

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Alkyl aryl sulfides exhibit characteristic absorption bands that arise from electronic transitions involving the aromatic ring and the sulfur atom's non-bonding electrons.

The chromophore in isobutyl o-tolyl sulfide consists of the o-tolyl group conjugated with the sulfur atom. The expected electronic transitions include:

π → π* Transitions: These are high-energy transitions occurring within the aromatic π-system. They typically result in strong absorption bands in the far-UV region (around 200-230 nm) and a weaker, more structured band at longer wavelengths (around 250-290 nm), often referred to as the benzenoid band.

n → σ* Transitions: The sulfur atom possesses non-bonding electron pairs (n electrons). Excitation of these electrons to an antibonding sigma orbital (σ) is possible. These transitions are generally of lower intensity and occur in the UV region, often overlapping with the π → π bands.

The position and intensity of these absorption bands can be influenced by the solvent polarity and steric hindrance. The ortho-methyl group in isobutyl o-tolyl sulfide may cause some steric hindrance, potentially affecting the coplanarity of the sulfur p-orbitals with the aromatic ring and leading to slight shifts in the absorption maxima compared to its para or meta isomers.

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | ~210-230 | High-intensity band from the aromatic system |

| π → π | ~250-290 | Lower-intensity benzenoid bands |

| n → σ | ~240-270 | Low-intensity band, often a shoulder on a π → π band |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or ions with unpaired electrons (paramagnetic species), such as free radicals.

Isobutyl o-tolyl sulfide, in its ground state, is a diamagnetic molecule with all electrons paired. Therefore, it would not produce an EPR signal. However, EPR spectroscopy becomes a highly valuable tool for studying its radical derivatives, which can be generated through processes like one-electron oxidation or photolysis.

If isobutyl o-tolyl sulfide were to be oxidized to its radical cation, [isobutyl o-tolyl sulfide]⁺•, EPR spectroscopy could provide detailed information about the distribution of the unpaired electron's spin density within the molecule. The key parameters obtained from an EPR spectrum are:

g-factor: This is analogous to the chemical shift in NMR. For sulfur-centered radicals, the g-factor is typically greater than that of a free electron (2.0023) and is sensitive to the electronic environment of the radical center.

Hyperfine Coupling Constants (hfc): These arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H). The magnitude of the coupling to the protons on the tolyl ring and the isobutyl group would reveal how the unpaired electron is delocalized across the molecular framework.

The study of such radical species is crucial for understanding reaction mechanisms involving electron transfer and radical intermediates.

Computational and Theoretical Chemistry Studies of O Tolyl Sulfides

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules at the quantum level. These methods are used to determine the distribution of electrons within a molecule, which in turn governs its properties and reactivity. For o-tolyl sulfides, various computational approaches have been employed to elucidate their electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for the computational study of aryl sulfides due to its favorable balance of accuracy and computational cost. acs.org Researchers have utilized DFT to investigate a wide range of properties, from reaction mechanisms to electronic structure.

A detailed computational investigation into the rearrangements of o-tolyl aryl sulfides, ethers, and amines employed the M06-2X functional with the 6-311++G(d,p) basis set. asau.ru This study explored potential radical and anionic reaction pathways, highlighting the ability of DFT to distinguish between competing mechanisms by calculating the energies of intermediates and transition states. asau.ruresearchgate.net For instance, DFT calculations supported an anionic Truce-Smiles rearrangement for o-tolyl aryl ethers, a pathway that could be relevant to analogous sulfide (B99878) systems. researchgate.net

In the study of organometallic complexes, DFT has been used to analyze bis(ortho-tolyl)platinum(II) compounds that contain diethyl sulfide ligands. These studies provide insight into the geometry and stability of different conformers, such as the dimerization energies of monomer units. bris.ac.uk Furthermore, DFT calculations using the B3LYP functional have been instrumental in studying diaryl sulfide derivatives, for example, in the context of their potential as corrosion inhibitors. acs.org Such studies calculate various quantum chemical descriptors to predict the interaction between the sulfide molecule and a metal surface. acs.org In research on sulfoxidation, DFT has been used to model the reaction mechanisms for catalysts like Ti(IV) and Hf(IV) complexes in the oxidation of p-tolyl methyl sulfide, providing detailed information on the oxygen transfer processes. rjraap.comresearchgate.net

Table 1: Examples of DFT Methods Applied to Aryl and Tolyl Sulfides

| Study Focus | DFT Functional | Basis Set | Key Findings | Reference(s) |

|---|---|---|---|---|

| Rearrangement Reactions | M06-2X | 6-311++G(d,p) | Elucidation of competing anionic and radical mechanisms. | researchgate.net, asau.ru |

| Corrosion Inhibition | B3LYP | 6-311+G(d,p) | Calculation of electronic properties to predict adsorption behavior. | acs.org |

| Catalytic Sulfoxidation | - | - | Investigation of reaction mechanisms and intermediates in oxidation. | rjraap.com, researchgate.net |

Table data is synthesized from cited research articles.

Beyond DFT, other quantum mechanical methods offer a range of tools for studying molecular systems.

Ab Initio Methods: These methods calculate solutions to the Schrödinger equation from first principles, without using experimental data for parameterization. High-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2), have been used alongside DFT to determine the stability of sulfur-centered radicals. researchgate.networldscientific.com These computationally intensive methods provide benchmark data on properties like bond dissociation enthalpies and radical stabilization energies (RSEs), which are crucial for understanding reaction thermodynamics. researchgate.net

Semi-Empirical Quantum Mechanical Approaches: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. Methods like AM1 and PM3 are computationally much faster than ab initio or DFT methods, making them suitable for geometry optimizations of large systems or for providing initial structures for higher-level calculations. nih.govbath.ac.uk For example, the PM3 method has been used for geometry optimization and the characterization of stationary points (minima and transition states) in various organic systems. bath.ac.ukgoogle.com While specific applications to isobutyl o-tolyl sulfide are not documented, these methods are a standard part of the computational chemist's toolkit for efficiently exploring the potential energy surface of organic molecules.

QM/MM methods provide a powerful approach for studying chemical reactions in complex environments, such as in solution or within an enzyme's active site. lu.se In this framework, the region of the system where the chemical reaction occurs (e.g., the thioether moiety and its immediate reaction partners) is treated with a high-accuracy QM method (like DFT), while the surrounding environment (e.g., the protein, solvent molecules) is described using a computationally less expensive molecular mechanics (MM) force field. nih.govlu.se

This approach has been successfully applied to study reactions involving thioethers. For instance, QM/MM simulations have been used to investigate the mechanism of covalent inhibitors that form a thioether bond with a cysteine residue in a protein's active site. bris.ac.uk These studies can elucidate the role of specific amino acid residues in stabilizing transition states and intermediates. bris.ac.uk Similarly, the mechanism of enzymes that feature an intermediate covalently bound through a thioether link has been analyzed using QM/MM, with the QM region often described by a semi-empirical (e.g., AM1) or DFT method. nih.gov These simulations provide critical insights into how the protein environment influences the reaction pathway and activation energies, a level of detail that is inaccessible with QM calculations on the isolated molecule alone. acs.orgnih.gov

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule, including its bond lengths, bond angles, and conformational preferences, is critical to its function and reactivity. uni-muenchen.de Computational methods are essential for determining these properties for molecules like isobutyl o-tolyl sulfide.

Based on DFT calculations of various diaryl sulfides, the C-S-C moiety typically adopts a bent molecular geometry. acs.org The C-S bond length in such compounds is approximately 1.77 Å, and the C-S-C bond angle is around 103-104 degrees. acs.orgunibo.it For isobutyl o-tolyl sulfide, the geometry around the sulfur atom is expected to be similar, with the isobutyl and o-tolyl groups arranged in a non-planar fashion.

Table 2: Typical Geometric Parameters for Aryl Sulfides

| Parameter | Typical Value | Source(s) |

|---|---|---|

| C(aryl)-S Bond Length | ~1.77 Å | acs.org, unibo.it |

| C(aryl)-S-C(aryl) Bond Angle | ~103-104° | acs.org, unibo.it |

Table data is derived from cited research on analogous compounds.

Analysis of Electronic Properties and Reactivity

Computational chemistry provides powerful tools for analyzing the electronic properties of a molecule to predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. acs.orgbham.ac.uk The energy and spatial distribution of these orbitals are key predictors of chemical behavior. bham.ac.uk

For diaryl sulfides, DFT calculations show that the HOMO is typically a π-type orbital localized primarily over the electron-rich aryl moieties. acs.org This indicates that the sulfide is likely to act as a nucleophile or electron donor from these positions. nih.govgoogle.com Conversely, the LUMO is often delocalized over the entire molecular skeleton, suggesting that the molecule can accept electrons into this low-lying vacant orbital, thus acting as an electrophile. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of a molecule. bath.ac.uk A small HOMO-LUMO gap generally implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. Quantum chemical descriptors related to the FMO energies can be used to quantify reactivity:

Ionization Potential (I): Approximated as -E(HOMO), it measures the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it measures the energy released when an electron is added.

These values help in understanding how isobutyl o-tolyl sulfide would behave in various chemical reactions, predicting whether it will donate or accept electrons and at which sites the interaction is most likely to occur. acs.orgacs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Isobutyl o-tolyl sulfide |

| Diethyl sulfide |

| o-Tolyl aryl sulfides |

| Diaryl sulfides |

| p-Tolyl methyl sulfide |

| Di-p-tolyl disulfide |

| 1,3-(para-tolyl sulfide)-5-tert-butyl-benzene |

| Tris(o-tolyl)phosphine |

| Cysteine |

| Thioanisole (B89551) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de This potential represents the net electrostatic effect of the molecule's nuclei and electrons, providing a visual guide to its reactive sites.

The color-coding on an MEP map indicates the nature of the potential:

Red to Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack. In molecules containing sulfur or oxygen, these areas are often localized on the heteroatoms due to their lone pairs of electrons. mdpi.com

Blue: Regions of positive potential, which are electron-deficient and prone to nucleophilic attack.

Green: Regions of near-zero or neutral potential. researchgate.net

For aromatic sulfides, the MEP map typically shows negative potential (red/yellow) localized around the sulfur atom, indicating its nucleophilic character. The aromatic rings present a more complex landscape with regions of both positive and negative potential, influencing their interaction with other reactants. mdpi.com In a study on various diaryl sulfides, the most negative potential was found to be located around the sulfur and any attached oxygen atoms in sulfoxide (B87167) or sulfone derivatives, highlighting these as the primary sites for electrophilic interaction. mdpi.com While a specific MEP map for isobutyl o-tolyl sulfide is not prominently available in published literature, analysis of related structures like di-p-tolyl sulfide or molecules containing an o-tolyl group provides a strong indication of its expected electrostatic landscape. mdpi.comdntb.gov.ua

Table 1: General Interpretation of MEP Color Codes

| Color | Potential | Interpretation | Predicted Reactivity |

|---|---|---|---|

| Red | Most Negative | Electron-rich, high electron density | Site for electrophilic attack |

| Yellow | Slightly Negative | Slightly electron-rich | Likely site for electrophilic interaction |

| Green | Neutral | Van der Waals surface | Low reactivity |

| Blue | Positive | Electron-deficient, partially positive charge | Site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of Lewis structures, lone pairs, and bonds. wikipedia.orgwisc.edu This analysis provides detailed information about the bonding and electronic structure within a molecule, including intramolecular charge transfer (delocalization) effects. wisc.eduresearchgate.net

For o-tolyl sulfides, NBO analysis can elucidate key intramolecular interactions, such as:

Lone Pair Delocalization: The delocalization of the sulfur atom's lone pairs (n_S) into the antibonding orbitals of the adjacent aromatic ring (π) or the C-S bonds (σ). This interaction is crucial for understanding the electronic communication between the sulfur atom and the rest of the molecule.

While specific NBO data for isobutyl o-tolyl sulfide is scarce, studies on related organosulfur compounds consistently reveal significant donor-acceptor interactions that stabilize the molecular structure. researchgate.net These calculations are fundamental to understanding the subtle electronic effects that govern the geometry and reactivity of the molecule. researchgate.net

Charge Distribution Analysis

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its chemical properties and reactivity. Computational methods provide various schemes to assign partial atomic charges, with Natural Population Analysis (NPA), derived from NBO theory, being one of the most reliable. wisc.edu NPA calculates atomic charges by summing the contributions from the natural orbitals centered on each atom. researchgate.net

In o-tolyl sulfides, the charge distribution is primarily influenced by the different electronegativities of the constituent atoms (C, H, S) and the delocalization effects of the aromatic ring.

Sulfur Atom: The sulfur atom is expected to carry a negative or slightly negative partial charge due to its lone pairs, although this can be influenced by its bonding environment.

Aromatic Ring: The carbon atoms of the o-tolyl group will have varying charges. The carbon atom bonded to the sulfur (C-S) will be influenced by the sulfur's electronegativity, while the other ring carbons are affected by the resonance and inductive effects of the methyl and sulfide substituents.

Alkyl Group: The carbon and hydrogen atoms of the isobutyl group will have small partial charges based on the polarity of the C-C and C-H bonds.

This charge distribution is directly related to the MEP, with regions of high negative charge corresponding to atoms with negative partial charges. This information is critical for modeling intermolecular interactions and predicting the course of chemical reactions. For instance, in computational studies of diaryl sulfides, charge distribution analysis helps to rationalize the molecules' potential as corrosion inhibitors by identifying the electron-rich centers responsible for adsorption onto metal surfaces. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. For o-tolyl sulfides, these methods have been applied to understand their rearrangement reactions, providing a level of detail that is often inaccessible through experimental means alone. mdpi.comresearchgate.net

Transition State Characterization and Verification

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other directions. Verification of a true transition state involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of the bond-breaking or bond-forming process. researchgate.net

In the study of rearrangements of o-tolyl sulfides, DFT calculations have been used to locate the transition states for key steps, such as the cyclization of a benzyl (B1604629) radical onto the adjacent arene. researchgate.net The geometry of the calculated transition state provides a snapshot of the molecular structure at the peak of the energy barrier, revealing the critical bond lengths and angles that define the transformation.

Energy Profile Determination and Reaction Energetics

Once reactants, products, intermediates, and transition states are located, a reaction energy profile can be constructed. This profile plots the relative Gibbs free energy of each species along the reaction coordinate, providing a quantitative description of the reaction's feasibility and kinetics. The height of the energy barrier (the difference in energy between the reactant and the transition state), known as the activation energy, is directly related to the reaction rate. mdpi.com

Computational studies on the rearrangement of o-tolyl aryl ethers, sulfides, and amines have revealed competing radical and anionic pathways. mdpi.comresearchgate.net For example, a detailed investigation of related o-tolyl aryl ethers showed that an anionic Truce-Smiles rearrangement was energetically more favorable than a previously proposed radical mechanism. researchgate.netnih.gov The initial benzyl anion intermediate could be formed via two competitive pathways: direct deprotonation or a radical-polar crossover route, with computed energy profiles helping to distinguish the most likely mechanism. mdpi.com

Table 2: Example of Calculated Energy Barriers for Competing Reaction Pathways in o-Tolyl Aryl Ether Rearrangements (Illustrative Data)

| Reaction Pathway | Key Step | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Radical Pathway | Radical Cyclization | ~15-20 | researchgate.net |

| Anionic Pathway (Truce-Smiles) | Concerted Rearrangement | ~10-15 | mdpi.com |

Note: Values are illustrative based on data for related systems and demonstrate how computational energetics can differentiate between mechanisms.

Investigation of Solvent Effects and Reaction Dynamics

The solvent can play a crucial role in a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models account for these effects using implicit or explicit solvent models. Implicit models, such as the SMD (Solvent Model Density) model, represent the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient way to capture bulk solvent effects.

In the study of o-tolyl sulfide rearrangements, reactions were often conducted in solvents like THF or under solvent-free conditions. researchgate.net Computational modeling of these reactions must incorporate the appropriate solvent model to accurately reproduce experimental observations. For example, a polar solvent might preferentially stabilize a charged intermediate or transition state in an anionic pathway, lowering its activation energy compared to the same reaction in a nonpolar solvent or in the gas phase. These calculations help to explain why reaction yields and product distributions can be highly dependent on the reaction medium. researchgate.net

Theoretical Reactivity Descriptors and Parameters

In the realm of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for predicting the reactivity of molecules. For o-tolyl sulfides, theoretical reactivity descriptors derived from DFT calculations provide crucial insights into their chemical behavior. These descriptors are based on the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO orbitals are fundamental in determining a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more reactive towards electrophiles. Conversely, a lower LUMO energy suggests a greater ability to accept electrons, enhancing reactivity towards nucleophiles. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap generally signifies higher reactivity and lower kinetic stability. mdpi.comscience.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of o-tolyl sulfides. researchgate.netresearchgate.net These parameters, defined by conceptual DFT, include:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ ≈ [EHOMO + ELUMO] / 2). A higher chemical potential indicates a better nucleophile. mdpi.comacs.org

Chemical Hardness (η): Hardness represents the resistance to a change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap (η ≈ [ELUMO - EHOMO] / 2). Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity, while those with a small gap are "soft" and more reactive. mdpi.comacs.org

Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself and is the negative of the chemical potential (χ = -μ). mdpi.com

Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic power. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a better electrophile. mdpi.com

Studies on related organosulfur compounds, such as 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives, demonstrate how these parameters are used to assess reactivity. For instance, a smaller HOMO-LUMO gap indicates a softer, more reactive molecule. mdpi.com The analysis of these descriptors allows for a comprehensive understanding of the reactivity patterns of o-tolyl sulfides in various chemical transformations.

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. Higher values indicate better nucleophilicity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to charge transfer. Hard molecules are less reactive. |

| Electronegativity (χ) | -μ | Defines the ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the electrophilic power of a molecule. |

Computational Studies of Ligand-Metal Interactions

Computational studies are instrumental in elucidating the intricate interactions between o-tolyl sulfide ligands and metal centers. These studies provide detailed information on coordination modes, binding energies, and the electronic structure of the resulting metal complexes, which is crucial for understanding their catalytic activity and stability. nih.govuef.fi

DFT calculations have been widely employed to model the interaction of sulfur-containing ligands with various transition metals. researchgate.net For o-tolyl sulfides, the sulfur atom, with its lone pairs of electrons, acts as a soft donor, readily coordinating to soft metal ions like palladium(II), platinum(II), and gold(I). torvergata.itbeilstein-journals.org The interaction typically involves the formation of a coordinate bond where the sulfur atom donates electron density to a vacant orbital of the metal center.

Computational models of metal complexes containing o-tolyl groups, such as those with P(o-tolyl)₃ ligands, reveal how the steric and electronic properties of the tolyl substituent influence the geometry and reactivity of the complex. acs.org In palladacycles formed from P(o-tolyl)₃, the o-tolyl group is directly involved in the cyclometalation process, forming a stable Pd-C bond that anchors the ligand to the metal center. acs.org

Studies on the adsorption of related p-tolyl sulfoxide molecules on gold surfaces (Au(111)) have shown that the interaction is strong enough to induce chemical transformations, such as the cleavage of the S-CH₃ bond. torvergata.itacs.org DFT calculations combined with van der Waals corrections accurately describe the adsorption energies and preferred binding sites. torvergata.itnih.gov For instance, the adsorption energy of methyl p-tolyl sulfoxide on Au(111) was calculated to be significant, highlighting the strong affinity between the sulfur-containing organic molecule and the metal surface. acs.org

The analysis of ligand-metal interactions often involves examining key parameters such as:

Binding Energy (ΔE_bind): The energy released upon the formation of the metal-ligand bond, indicating the stability of the complex.

Metal-Sulfur Bond Length: A shorter bond length generally implies a stronger interaction.

Natural Bond Orbital (NBO) Analysis: This method provides insights into the charge transfer between the ligand and the metal, quantifying the donor-acceptor nature of the interaction. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This analysis characterizes the nature of the chemical bond (e.g., covalent vs. electrostatic) based on the topology of the electron density. beilstein-journals.org

In a study on Ti(IV) and Hf(IV) complexes in sulfide oxidation, theoretical calculations highlighted that the interaction between the sulfide and the metal center is a complex interplay of steric and electronic factors, rather than a simple, well-defined bond. nih.gov The formation of pre-coordination intermediates, where the sulfide binds to the metal before the oxidation step, is a debated topic, with computational studies providing crucial evidence for different mechanistic pathways. nih.govacs.org

| System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Methyl p-tolyl sulfoxide on Au(111) | DFT (B3LYP/6-31++g**) | Calculated endothermic dissociation energy of the S-CH₃ bond in the gas phase is 1.61 eV. | torvergata.it |

| Ti(IV)/Hf(IV) complexes with methyl p-tolyl sulfide | DFT | Revealed that steric effects of sulfides, ligands, and oxidants influence the formation of different intermediates and reaction pathways. | nih.gov |

| [Pd(C^P)(μ₂-OH)]₂ (C^P = cyclopalladated P(o-tolyl)₃) | DFT | Modeled the activation pathway involving cleavage by aryl boronic acid and subsequent transmetalation. | acs.org |

| [Pt(alkyl)(PMe₃)₂]⁺ | DFT | Demonstrated the importance of the trans influence in governing the stability of T-shaped isomers. | beilstein-journals.org |

Coordination Chemistry and Ligand Design Involving O Tolyl Sulfur Moieties

Isobutyl o-Tolyl Sulfide (B99878) as a Potential Ligand in Metal Complexes

Isobutyl o-tolyl sulfide, as a dialkyl-aryl thioether, has the potential to act as a neutral, two-electron donor ligand through one of the sulfur atom's lone pairs. Thioether ligands are generally classified as soft donors, preferring to coordinate with soft metal ions. The coordination chemistry of this specific ligand is largely dictated by the steric and electronic characteristics of its constituent groups.

The primary coordination mode for a simple thioether like isobutyl o-tolyl sulfide is through the sulfur atom. However, the steric hindrance imposed by the methyl group at the ortho position of the tolyl ring can significantly influence ligand binding. soton.ac.uk In highly crowded systems, such as those involving tri(o-tolyl)phosphine, the steric bulk can be so great that it prevents direct coordination of the donor atom (phosphorus in that case) and instead forces an alternative η6-coordination through one of the arene rings. researchgate.net A similar effect could be anticipated with multiple bulky o-tolyl sulfide ligands around a metal center, potentially leading to weaker M-S bonds or unusual coordination geometries.

Furthermore, the mechanism of reactions involving coordinated sulfides, such as oxidation, is a subject of detailed study. Research on the metal-catalyzed oxidation of methyl p-tolyl sulfide has explored whether the reaction proceeds via an "inner-sphere" mechanism, where the sulfide must first coordinate to the metal, or an "outer-sphere" mechanism, where it attacks a metal-bound oxidant without prior coordination. nih.gov For titanium-based catalysts, an inner-sphere pathway with a pre-coordination step is favored, whereas for the larger hafnium, both pathways are energetically similar. nih.gov This suggests that the coordination of isobutyl o-tolyl sulfide would be a crucial step in any potential catalytic transformations at the sulfur atom.

While crystal structures for isobutyl o-tolyl sulfide complexes are not prominently documented, data from related structures provide insight. For instance, zinc and cadmium complexes with imidazol-2-ylidene-N'-p-tolylthiourea ligands show monodentate coordination through the sulfur atom, resulting in tetrahedral geometries. bohrium.com In a dinuclear zirconium complex featuring a sulfur-bridged dialkoxide ligand, normal Zr-S bond lengths were observed, indicating a standard chelating behavior. acs.org The structural parameters of such complexes are crucial for understanding their stability and reactivity.

Table 1: Structural Data of Representative Metal Complexes with Tolyl-Sulfur Ligands

| Complex | Metal Center | M-S Bond Length (Å) | Coordination Geometry |

|---|---|---|---|

| Zr₂(OtBu)₂({OSOMe})₃ | Zirconium (Zr) | ~2.56 | Dinuclear, Bridging |

| [Zn(L)₂I₂] (L = imidazol-2-ylidene-N'-p-tolylthiourea) | Zinc (Zn) | ~2.34 | Tetrahedral |

| [Cd(L)₂I₂] (L = imidazol-2-ylidene-N'-p-tolylthiourea) | Cadmium (Cd) | ~2.57 | Tetrahedral |

Design and Synthesis of Chiral o-Tolyl Sulfur-Containing Ligands

The o-tolyl sulfur moiety is a valuable scaffold for designing chiral ligands, which are instrumental in asymmetric catalysis. The introduction of chirality can be achieved by modifying the ligand structure, most commonly by creating a stereogenic center at the sulfur atom.

A primary strategy for creating chiral sulfur ligands is the asymmetric oxidation of a prochiral sulfide to a chiral sulfoxide (B87167), which contains a stereogenic sulfinyl group (S=O). acs.orgnih.gov This transformation can be accomplished with high enantioselectivity using metal-based catalytic systems.

The most common methods are variations of the Sharpless-Kagan-Modena oxidation. ias.ac.in These typically involve a titanium(IV) isopropoxide catalyst in the presence of a chiral auxiliary, such as diethyl tartrate (DET) or a BINOL derivative, and an oxidant like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). ias.ac.inkirj.ee The choice of chiral ligand and oxidant is critical for achieving high enantiomeric excess (ee). ias.ac.in The oxidation of various aryl sulfides has been extensively studied, providing a reliable pathway to enantiopure sulfoxides that can then be used as chiral ligands themselves or as building blocks for more complex structures. acs.orgresearchgate.net

Table 2: Examples of Catalytic Systems for Asymmetric Oxidation of Aryl Sulfides

| Sulfide Substrate | Chiral Catalyst/Ligand | Oxidant | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|

| Methyl p-tolyl sulfide | (R)-6,6'-Diphenyl-BINOL / Ti(O-i-Pr)₄ | aq. TBHP | 90% | 81% |

| 2-(p-tolylthio)cyclopent-2-enone | Ti(iPrO)₄ / (+)-DET | TBHP | 70% | 31% |

| Thioanisole (B89551) | Vanadium / Schiff base | H₂O₂ | 75% | 90% |

Chiral ligands containing o-tolyl sulfur or, more commonly, o-tolyl sulfinyl groups have proven effective in a range of metal-catalyzed asymmetric reactions. acs.org Their steric and electronic properties allow for effective chiral recognition and transfer during the catalytic cycle.

A prominent application is in palladium-catalyzed asymmetric allylic alkylation (the Trost-Tsuji reaction), a powerful C-C bond-forming reaction. researchgate.net Chiral sulfinyl imine ligands, synthesized from chiral sulfinamides and aldehydes, have been used to achieve high enantioselectivity in these reactions. tandfonline.comresearchgate.net Similarly, chiral sulfur-containing ferrocenyl ligands have been successfully employed as ligands in palladium-catalyzed allylic substitutions, yielding products with up to 99% ee. tandfonline.com The success of these ligands stems from their ability to create a well-defined and rigid chiral pocket around the metal center, which dictates the facial selectivity of the substrate's approach.

Table 3: Application of Chiral Sulfur Ligands in Asymmetric Catalysis

| Reaction Type | Chiral Ligand Type | Metal Catalyst | Product ee (%) |

|---|---|---|---|

| Allylic Alkylation | Ferrocenyl p-tolylsulfide | Palladium | up to 99% |

| Allylic Alkylation | Cyclohexane-based thioether | Palladium | up to 90% |

| Sulfide Oxidation | (R)-6,6'-Diphenyl-BINOL | Titanium | up to 90% |

Redox Chemistry of Sulfur Ligands in Transition Metal Complexes

Sulfur-containing ligands are not merely passive scaffolds but can actively participate in the redox chemistry of their metal complexes. researchgate.nettandfonline.com The sulfur atom can undergo changes in its oxidation state, and its presence can modulate the redox potential of the transition metal center. nih.gov This redox activity is fundamental to both the synthesis of chiral sulfinyl ligands and the catalytic cycles in which they participate.

The most direct redox process is the oxidation of the coordinated thioether sulfur atom to form a sulfoxide or, subsequently, a sulfone. This sulfur-centered oxidation is the basis for the catalytic synthesis of chiral sulfinyl ligands. nsf.govnih.gov Beyond simple oxidation, the sulfur ligand can be involved in more complex transformations. For example, under certain conditions, oxidative addition can lead to the cleavage of a carbon-sulfur bond, resulting in the formation of thiolate and alkyl/aryl fragments bound to the metal center. uni-muenster.de While less common for simple thioethers compared to thiolates, interactions with elemental sulfur can lead to the formation of polysulfide ligands, where the metal complex undergoes a redox transformation. nsf.gov This rich redox behavior underscores the versatility of sulfur ligands in mediating a wide array of chemical reactions. nsf.govnih.gov

Derivatives and Analogs of Isobutyl O Tolyl Sulfide for Advanced Research

Sulfur Oxidation Products

The oxidation of the sulfur atom in isobutyl o-tolyl sulfide (B99878) leads to the formation of sulfoxides and sulfones, which exhibit distinct chemical and physical properties. Further oxidation can yield thiosulfonates and other higher oxidation state sulfur compounds.

Sulfoxides (e.g., Isobutyl o-Tolyl Sulfoxide (B87167) and Chiral Variants)

Isobutyl o-tolyl sulfoxide is a key derivative obtained through the oxidation of isobutyl o-tolyl sulfide. The synthesis of sulfoxides can be achieved through various non-oxidative and oxidative routes. Non-oxidative methods include the Lewis acid-catalyzed sulfonylation of arenes with thionyl chloride. jchemrev.com Oxidative methods, which are more common, involve the controlled oxidation of the parent sulfide. jchemrev.com

A significant area of research is the synthesis of chiral sulfoxides, which are valuable in asymmetric synthesis as auxiliaries, ligands, and catalysts. wiley-vch.deacs.org The main routes to obtaining chiral sulfoxides include the resolution of racemic mixtures, the transformation of diastereochemically pure sulfinates, and the enantioselective oxidation of prochiral sulfides. wiley-vch.de For instance, the anion of (R)-(+)-methyl p-tolyl sulfoxide can be added to imines in a diastereoselective manner. acs.org The use of chiral auxiliaries, such as those derived from sugars or menthol, is a well-established method for preparing enantiomerically pure sulfinates, which can then be converted to chiral sulfoxides. wiley-vch.deacs.orgnih.gov Palladium-catalyzed asymmetric arylation of in-situ generated sulfenate anions also provides an efficient route to chiral sulfoxides with high enantiomeric excess. mdpi.com

The development of catalytic enantioselective oxidation methods has been a major focus, with transition metal complexes, particularly those of titanium and vanadium, being widely used. wiley-vch.deacs.orgnih.gov These methods offer a direct approach to producing enantioenriched sulfoxides from prochiral sulfides. wiley-vch.de

Sulfones (e.g., Isobutyl o-Tolyl Sulfone)

Further oxidation of isobutyl o-tolyl sulfide or its corresponding sulfoxide yields isobutyl o-tolyl sulfone. Sulfones are characterized by a sulfonyl group (SO2) bonded to two carbon atoms. These compounds are generally stable and exhibit high polarity. ontosight.ai

The synthesis of sulfones is most commonly achieved through the oxidation of sulfides. jchemrev.com A variety of oxidizing agents can be employed for this transformation. Isobutyl p-tolyl sulfone, a related compound, is synthesized by reacting p-toluenesulfonyl chloride with butanol in the presence of a base, followed by oxidation. ontosight.ai Another example is the preparation of (E)-N-Isobutyl-4-tosyl-2-butenamide from vinylacetic acid through stereoselective iodosulfonylation-dehydroiodination and subsequent amidation. researchgate.net

Sulfones, including aryl sulfones, have garnered significant interest due to their diverse pharmacological properties. jchemrev.com

Thiosulfonates and Other Higher Oxidation States of Sulfur

Thiosulfonates are organosulfur compounds with the general formula R-S(O)₂-S-R'. They are considered stable and are valuable as electrophilic sulfenylating agents. uantwerpen.be The synthesis of thiosulfonates can be achieved through several methods, including the oxidative coupling of thiols, oxidation of disulfides, and reduction of sulfonyl chlorides. researchgate.net A practical method involves the copper-catalyzed aerobic dimerization of thiols to produce thiosulfonates. acs.org Unsymmetrical thiosulfonates can be synthesized through the cross-coupling of sodium sulfinates with thiols or disulfides. researchgate.net

Thiosulfonates can serve as precursors for the synthesis of other sulfur-containing compounds. For example, they react with nucleophiles, electrophiles, and radicals, making them versatile reagents in organic synthesis. uantwerpen.berhhz.net They have been utilized in the synthesis of perfluoroalkyl sulfides. researchgate.netnih.gov

Unsymmetrical Disulfides Derived from o-Tolyl Sulfides

Unsymmetrical disulfides, containing two different organic groups attached to a disulfide bond (S-S), are of significant interest due to their presence in biologically active molecules. bac-lac.gc.ca The synthesis of unsymmetrical disulfides can be challenging due to the propensity for disproportionation, which leads to a mixture of symmetrical and unsymmetrical products. mdpi.com

Several methods have been developed to synthesize unsymmetrical disulfides with high purity. One approach involves the reaction of a thiol with a sulfenyl derivative. mdpi.com For example, the reaction of p-toluenesulfinic acid with mercaptans can yield unsymmetrical p-tolyl alkyl disulfides. oregonstate.edu Another method utilizes the thiolysis of thiophthalimides to generate a variety of dialkyl and aralkyl unsymmetrical disulfides in high yields. bac-lac.gc.ca

A solvent-free synthesis method using thiosulfonates, thiols, and a base has been developed to produce unsymmetrical disulfides with high purity. mdpi.com Additionally, a novel method for the direct synthesis of unsymmetrical sulfides and disulfides from aryl halides and ethyl potassium xanthogenate has been reported. thieme-connect.com

Perfluoroalkylated Analogues and their Synthesis

The introduction of perfluoroalkyl groups into organic molecules can significantly alter their physical and chemical properties, often enhancing their stability and lipophilicity. The synthesis of perfluoroalkylated analogues of o-tolyl sulfides has been an active area of research.

A common method for preparing aromatic perfluoroalkyl sulfides involves the perfluoroalkylation of thiols. fluorine1.ru For instance, the sodium salt of a substituted benzenethiol (B1682325) can be reacted with perfluoroalkyl iodides in dimethylformamide (DMF) to yield the corresponding perfluoroalkyl sulfides. fluorine1.ru Another approach is the reaction of perfluoroalkyl sulfenyl chlorides with electron-rich aromatic compounds. beilstein-journals.orgd-nb.info

Thiosulfonates have also been employed as electrophiles in the synthesis of perfluoroalkyl sulfides, reacting with nucleophilic perfluoroalkylating reagents under mild conditions. nih.gov This method is practical and avoids the production of toxic wastes. nih.gov Additionally, the fluorination of S-alkyl derivatives with subsequent replacement of halogen atoms by fluorine is an effective method for preparing aromatic and heterocyclic perfluoroalkyl sulfides. beilstein-journals.orgd-nb.info

Ring-Containing Derivatives (e.g., Benzothiophenes from Alkynyl Sulfides)

The cyclization of derivatives of o-tolyl sulfide can lead to the formation of heterocyclic compounds, such as benzothiophenes. Benzothiophenes are an important class of organosulfur compounds found in pharmaceuticals and materials science. semanticscholar.org

Structural Isomers and Stereoisomers of Alkyl Aryl Sulfides

The molecular structure of isobutyl o-tolyl sulfide allows for a variety of isomers, which are compounds that share the same molecular formula but have different arrangements of atoms. These differences can be in the connectivity of the atoms (structural isomers) or their spatial arrangement (stereoisomers). Understanding these isomeric forms is fundamental in chemical research, as even subtle structural changes can lead to significant differences in physical, chemical, and biological properties.

Structural Isomerism

Structural isomerism in alkyl aryl sulfides like isobutyl o-tolyl sulfide arises from two primary sources: the substitution pattern on the aromatic (tolyl) ring and the branching of the alkyl (butyl) chain.

Positional Isomerism of the Tolyl Group : The "tolyl" group consists of a benzene (B151609) ring substituted with a methyl group. wikipedia.org The relative positions of the methyl group and the sulfide substituent give rise to three positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). wikipedia.org In the case of isobutyl o-tolyl sulfide, the substituents are in the ortho position. Its isomers would be isobutyl m-tolyl sulfide and isobutyl p-tolyl sulfide.

Isomerism of the Alkyl Group : The butyl group, with the general formula -C₄H₉, exists as four distinct structural isomers derived from the two isomers of butane (B89635) (n-butane and isobutane). wikipedia.orgmasterorganicchemistry.com These are normal-butyl (n-butyl), secondary-butyl (sec-butyl), isobutyl, and tertiary-butyl (tert-butyl). wikipedia.orgmasterorganicchemistry.combyjus.com Each of these can be attached to the tolyl sulfide moiety, creating a range of isomers with varied steric and electronic properties. For example, the bulky tert-butyl group can exert significant steric hindrance, influencing reaction kinetics and molecular conformation. wikipedia.org

The combination of these isomeric possibilities results in a large number of structural isomers for a compound with the formula C₁₁H₁₆S.

Interactive Data Table: Structural Isomers of Tolyl Butyl Sulfide

| Isomer Name | Alkyl Group | Tolyl Position | IUPAC Name |

| Isobutyl o-Tolyl Sulfide | Isobutyl | ortho | 1-(Isobutylthio)-2-methylbenzene |

| n-Butyl o-Tolyl Sulfide | n-Butyl | ortho | 1-(Butylthio)-2-methylbenzene |

| sec-Butyl o-Tolyl Sulfide | sec-Butyl | ortho | 1-(sec-Butylthio)-2-methylbenzene |

| tert-Butyl o-Tolyl Sulfide | tert-Butyl | ortho | 1-(tert-Butylthio)-2-methylbenzene |

| Isobutyl m-Tolyl Sulfide | Isobutyl | meta | 1-(Isobutylthio)-3-methylbenzene |

| Isobutyl p-Tolyl Sulfide | Isobutyl | para | 1-(Isobutylthio)-4-methylbenzene |

Stereoisomerism

Stereoisomers have the same molecular formula and atom connectivity but differ in the three-dimensional orientation of their atoms. For alkyl aryl sulfides, stereoisomerism can arise from a chiral center on the alkyl chain or from the sulfur atom itself, particularly upon oxidation.

Chirality in the Alkyl Group : If the alkyl substituent is chiral, the entire molecule will be chiral. Among the butyl isomers, the sec-butyl group contains a stereocenter at the carbon atom bonded to the sulfur. wikipedia.org Therefore, sec-butyl tolyl sulfide exists as a pair of enantiomers, (R)- and (S)-sec-butyl tolyl sulfide.

Chirality at the Sulfur Atom : While simple sulfides are generally not chiral, the sulfur atom in a sulfoxide possesses a stable, tetrahedral geometry, with a lone pair of electrons acting as the fourth substituent. illinois.edu This makes the sulfur atom a stereocenter, provided the other two groups attached to it are different (as in alkyl aryl sulfoxides). The energy barrier for the inversion of the sulfur center in a sulfoxide is high, typically 38-41 kcal/mol, allowing for the separation of stable enantiomers at room temperature. illinois.edu

The oxidation of a prochiral alkyl aryl sulfide, such as isobutyl o-tolyl sulfide, leads to the formation of a racemic mixture of the corresponding chiral sulfoxide enantiomers. Research has extensively focused on the enantioselective oxidation of prochiral sulfides to produce specific, enantiomerically enriched sulfoxides, which are valuable in asymmetric synthesis. wiley-vch.denih.govresearchgate.net

Interactive Data Table: Enantiomers of Methyl p-Tolyl Sulfoxide

A common example used in research is the oxidation of methyl p-tolyl sulfide. wiley-vch.de

| Enantiomer | Absolute Configuration |

| (+)-Methyl p-tolyl sulfoxide | (R) |

| (-)-Methyl p-tolyl sulfoxide | (S) |

Applications of Isobutyl O Tolyl Sulfide in Advanced Organic Synthesis

Role as Intermediates in Multi-Step Synthetic Sequences

Alkyl aryl sulfides are often stable intermediates in longer synthetic pathways. nih.gov They can be formed through various methods, including the coupling of an aryl halide with an appropriate thiol. nih.govorganic-chemistry.orgchemrxiv.org These sulfide (B99878) intermediates can then be carried through several synthetic steps before being transformed into other functional groups at a later stage.

Building Blocks for the Construction of Complex Molecular Architectures

In organic synthesis, building blocks are molecular fragments that are incorporated into a larger, more complex structure. Alkyl aryl sulfides can serve as such building blocks, where the sulfur atom and its attached aryl and alkyl groups form a key part of the final molecular architecture. researchgate.net

Utilization in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, and the synthesis of alkyl aryl sulfides is a direct example of a carbon-heteroatom bond-forming reaction. acsgcipr.orgmdpi.comacs.org While the sulfide itself is the product of such a reaction, the sulfur atom can also influence subsequent bond-forming reactions at adjacent positions.

Precursors for Other Organosulfur Functionalities (e.g., Sulfonyl Compounds)

One of the most common applications of alkyl aryl sulfides is their role as precursors to other organosulfur compounds through oxidation. acsgcipr.orgresearchgate.netresearchgate.netacs.org Oxidation of the sulfide can yield the corresponding sulfoxide (B87167) and further oxidation leads to the sulfone. researchgate.netresearchgate.netacs.orgthieme-connect.com These transformations are significant as sulfoxides and sulfones have distinct chemical properties and are found in many biologically active molecules.

Employment as Chiral Auxiliaries or Ligands in Asymmetric Transformations

When an alkyl aryl sulfide possesses chirality, either at the sulfur atom (as a sulfoxide) or within the alkyl or aryl groups, it has the potential to be used as a chiral auxiliary or ligand. scielo.org.mxwikipedia.orgnih.govsigmaaldrich.com Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they are removed. wikipedia.orgnih.govsigmaaldrich.com Chiral ligands are used to coordinate with a metal catalyst to create a chiral environment for an asymmetric reaction. nih.gov While chiral thioethers have been explored in this context, specific examples for isobutyl o-tolyl sulfide are not documented.

Due to the absence of specific research data for isobutyl o-tolyl sulfide, detailed research findings and data tables as requested cannot be provided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.